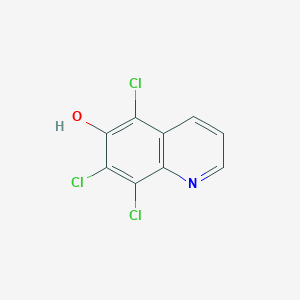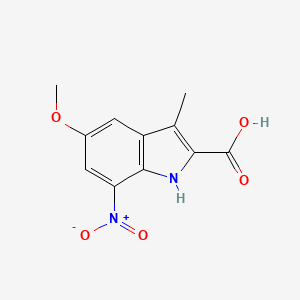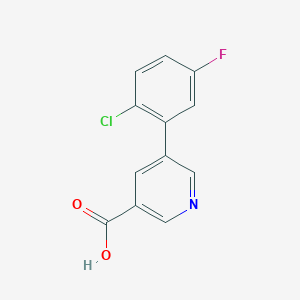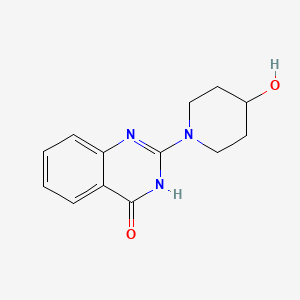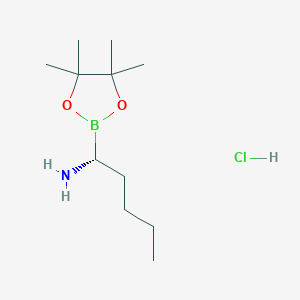
9-Octyl-9h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octyl-9h-purin-6-amine is a heterocyclic compound belonging to the purine family. It has the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is characterized by the presence of an octyl group attached to the nitrogen at position 9 of the purine ring, making it a unique derivative of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octyl-9h-purin-6-amine typically involves the reaction of 1-octanol with 6H-purin-6-imine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-Octyl-9h-purin-6-amine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated purine derivatives.
Scientific Research Applications
9-Octyl-9h-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Octyl-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: Another purine derivative with a benzyl group instead of an octyl group.
9-Isopropyl-9H-purin-6-amine: Contains an isopropyl group at the same position.
9-Butyl-9H-purin-6-amine: Features a butyl group attached to the purine ring.
Uniqueness
9-Octyl-9h-purin-6-amine is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interaction with biological targets compared to shorter alkyl chain derivatives .
Properties
CAS No. |
728-35-8 |
|---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
9-octylpurin-6-amine |
InChI |
InChI=1S/C13H21N5/c1-2-3-4-5-6-7-8-18-10-17-11-12(14)15-9-16-13(11)18/h9-10H,2-8H2,1H3,(H2,14,15,16) |
InChI Key |
ZKBSMRWOHFLJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)
![(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B11863881.png)





